A Technical Guide to the Spectroscopic Characterization of 4,6-Dibromo-1H-indazole-3-carboxylic acid
A Technical Guide to the Spectroscopic Characterization of 4,6-Dibromo-1H-indazole-3-carboxylic acid
Executive Summary
Introduction and Scientific Context
The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[1][2] The specific functionalization of the indazole ring, such as through halogenation and carboxylation, is a critical strategy for modulating the physicochemical properties and biological targets of these molecules. 4,6-Dibromo-1H-indazole-3-carboxylic acid represents a versatile intermediate, offering multiple reaction sites for further chemical modification.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. It ensures the integrity of experimental results and is a prerequisite for regulatory submission. Spectroscopic analysis provides a non-destructive and highly informative picture of a molecule's atomic and electronic structure. This guide outlines the expected spectroscopic signature of the title compound, providing a benchmark for its identification and purity assessment.
Molecular Structure and Predicted Properties
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Chemical Name: 4,6-Dibromo-1H-indazole-3-carboxylic acid
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Molecular Formula: C₈H₄Br₂N₂O₂
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Molecular Weight: 323.94 g/mol
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Structure:

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles and Experimental Rationale
¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings, providing critical information about its placement within the molecular structure. For 4,6-Dibromo-1H-indazole-3-carboxylic acid, we expect four distinct signals corresponding to the two aromatic protons and the two acidic protons (N-H and COOH).
The choice of a deuterated polar aprotic solvent, such as DMSO-d₆, is crucial. Its ability to dissolve the polar analyte and its high boiling point are advantageous. Most importantly, it allows for the observation of exchangeable protons (N-H and COOH), which would be lost in solvents like D₂O.
Sample Preparation and Acquisition Protocol
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Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for polar, acidic compounds and for its ability to reveal exchangeable N-H and O-H protons.
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Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ 0.00 ppm).
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Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
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Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 5 seconds, to allow for full relaxation of all nuclei, including the slowly relaxing quaternary carbons.
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Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
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Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~14.0 | Broad Singlet (br s) | 1H | N1-H | The indazole N-H proton is acidic and typically appears as a broad signal at a very low field in DMSO-d₆, consistent with data for parent indazoles.[3] |
| ~13.5 | Very Broad Singlet (v br s) | 1H | COOH | The carboxylic acid proton is highly deshielded and participates in hydrogen bonding, resulting in a very broad signal, often overlapping with the baseline. |
| ~8.15 | Singlet (s) | 1H | C7-H | This proton is adjacent to the electron-donating nitrogen of the pyrazole ring but is part of the brominated benzene ring, leading to a downfield shift. |
| ~7.80 | Singlet (s) | 1H | C5-H | This proton is situated between two strongly electron-withdrawing bromine atoms at positions 4 and 6, causing significant deshielding. |
Spectral Interpretation
The predicted spectrum is remarkably simple due to the substitution pattern. The protons at C5 and C7 are expected to appear as sharp singlets because their ortho and para protons have been replaced by bromine atoms, eliminating the typical vicinal (³J) and para (⁴J) couplings. The meta-coupling (⁴J) between H-5 and H-7 is generally very small (<1 Hz) and may not be resolved. The broadness of the N-H and COOH signals is a key identifying feature, indicative of their acidic nature and rapid chemical exchange with any trace water in the solvent.
Carbon-¹³ (¹³C) NMR Spectroscopy
Principles and Experimental Rationale
¹³C NMR provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single line, and its chemical shift indicates its electronic environment (e.g., sp², sp³, proximity to electronegative atoms). For this molecule, eight distinct carbon signals are expected.
Experimental Protocol
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Sample: The same sample prepared for ¹H NMR analysis can be used.
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Instrumentation: Acquired on the same spectrometer as the ¹H NMR.
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Acquisition Parameters:
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Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
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Spectral Width: 0-200 ppm.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
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Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Assignment |
| ~163.0 | C =O | The carboxylic acid carbonyl carbon is highly deshielded and appears at the lowest field. |
| ~142.0 | C7a | A quaternary carbon at the ring junction, adjacent to a nitrogen atom. |
| ~139.5 | C3 | The carbon bearing the carboxylic acid group is significantly downfield. |
| ~128.0 | C5 | Aromatic C-H carbon. Its shift is influenced by the adjacent bromine atoms. |
| ~125.5 | C3a | A quaternary carbon at the second ring junction. |
| ~123.0 | C7 | Aromatic C-H carbon adjacent to the pyrrolic nitrogen. |
| ~118.0 | C6 | Quaternary carbon attached to bromine (C-Br). |
| ~115.0 | C4 | Quaternary carbon attached to bromine (C-Br). |
High-Resolution Mass Spectrometry (HRMS)
Rationale for Ionization Technique
Electrospray Ionization (ESI) is the method of choice for this molecule. Its polar, acidic nature makes it highly amenable to forming ions in solution. ESI is a "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation, which is ideal for confirming molecular weight and formula. Analysis in negative ion mode ([M-H]⁻) is preferred due to the presence of the acidic carboxylic acid group.
Experimental Protocol
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.
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Mode: Negative Ion Mode (ESI-).
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Analysis: Scan for the deprotonated molecule [M-H]⁻.
Predicted Data Analysis
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Molecular Formula: C₈H₄Br₂N₂O₂
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Exact Mass (Monoisotopic): 321.8694 u
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Predicted Ion (ESI-): [C₈H₃Br₂N₂O₂]⁻
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Predicted m/z: 320.8616
A critical confirmatory feature will be the isotopic pattern. Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), a compound containing two bromine atoms will exhibit a characteristic triplet signal for the molecular ion cluster with an intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks. Observing this pattern is definitive proof of the presence of two bromine atoms.
Infrared (IR) Spectroscopy
Principles of Vibrational Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds present in the molecule, making it an excellent tool for functional group identification.[4]
Experimental Protocol (ATR)
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Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.
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Procedure: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
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Data Acquisition: Pressure is applied to ensure good contact, and the spectrum is recorded, typically by co-adding 16-32 scans.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 2500 | O-H Stretch | Broad | Carboxylic Acid |
| ~3100 | N-H Stretch | Medium, Broad | Indazole N-H |
| ~1700 | C=O Stretch | Strong | Carboxylic Acid |
| 1600 - 1450 | C=C / C=N Stretch | Medium-Strong | Aromatic/Indazole Ring |
| 1320 - 1210 | C-O Stretch | Strong | Carboxylic Acid |
| 960 - 900 | O-H Bend (out-of-plane) | Broad | Carboxylic Acid Dimer |
| < 800 | C-Br Stretch | Medium | Aryl Bromide |
The most diagnostic feature in the IR spectrum will be the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4] This, in combination with the strong carbonyl (C=O) peak around 1700 cm⁻¹, provides powerful evidence for the presence of the carboxylic acid functional group.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of an unknown compound is a puzzle where each piece of spectroscopic data provides unique clues. The workflow below illustrates how these techniques are synergistically applied.
